N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide
Description
"N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide" is a synthetic small molecule featuring a benzothiazole core substituted with fluorine atoms at the 4- and 6-positions, coupled with a sulfamoyl benzamide group modified by methyl and oxolan-2-ylmethyl substituents. Its design incorporates pharmacophores common in antifungal and enzyme-targeting agents, such as fluorinated aromatic systems and sulfonamide moieties .
Properties
IUPAC Name |
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-[methyl(oxolan-2-ylmethyl)sulfamoyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F2N3O4S2/c1-25(11-14-3-2-8-29-14)31(27,28)15-6-4-12(5-7-15)19(26)24-20-23-18-16(22)9-13(21)10-17(18)30-20/h4-7,9-10,14H,2-3,8,11H2,1H3,(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQEJVPPRAQTTPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCCO1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(C=C(C=C4S3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F2N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide typically involves multiple steps One common method includes the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones to form the benzothiazole coreThe final step involves the sulfonation and amidation reactions to attach the oxolan-2-yl and methyl groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. Techniques such as microwave irradiation and one-pot multicomponent reactions are often employed to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The difluoro groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets depend on the specific biological context and the nature of the compound’s interactions .
Comparison with Similar Compounds
Structural Comparison with 1,3,4-Oxadiazole Derivatives (LMM5 and LMM11)
The target compound shares a sulfamoyl benzamide backbone with LMM5 and LMM11, two 1,3,4-oxadiazole derivatives studied as thioredoxin reductase inhibitors against Candida albicans . Key differences include:
Table 1: Structural and Functional Comparison with 1,3,4-Oxadiazoles
| Compound | Core Heterocycle | Sulfamoyl Substituents | Fluorine Substitution | Reported Activity |
|---|---|---|---|---|
| Target Compound | Benzothiazole | Methyl, oxolan-2-ylmethyl | 4,6-difluoro | Not specified |
| LMM5 | 1,3,4-Oxadiazole | Benzyl, methyl | None | Antifungal (C. albicans) |
| LMM11 | 1,3,4-Oxadiazole | Cyclohexyl, ethyl | None | Antifungal (C. albicans) |
- Heterocycle Impact: The benzothiazole core (target) vs. oxadiazole (LMM5/11) alters electronic properties and steric bulk.
- Substituent Effects : The oxolan-2-ylmethyl group (target) may enhance solubility compared to LMM5’s benzyl group, while LMM11’s cyclohexyl/ethyl groups favor lipophilicity.
- Fluorination: The 4,6-difluoro motif in the target compound could increase metabolic stability and membrane penetration relative to non-fluorinated LMM5/11 .
Comparison with 1,2,4-Triazole Sulfonyl Derivatives
Compounds [7–9] from are 1,2,4-triazole-3-thiones with sulfonylphenyl and difluorophenyl groups. While structurally distinct, they share functional similarities with the target compound:
Table 2: Comparison with 1,2,4-Triazole Derivatives
| Compound | Core Heterocycle | Sulfonyl/Sulfamoyl Group | Fluorine Substitution | Tautomeric Behavior |
|---|---|---|---|---|
| Target Compound | Benzothiazole | Sulfamoyl | 4,6-difluoro | Not observed |
| Compounds [7–9] | 1,2,4-Triazole | Sulfonylphenyl | 2,4-difluorophenyl | Thione-thiol tautomerism |
- Sulfonamide vs. Sulfamoyl : The sulfamoyl group (target) is directly linked to the benzamide, whereas sulfonylphenyl in triazoles () may influence electron-withdrawing effects and enzyme inhibition .
- Fluorine Positioning : Both systems use fluorine to modulate electronic properties, but the target’s fluorine is on the benzothiazole, while triazoles feature fluorinated phenyl rings.
- Tautomerism : Triazoles exhibit thione-thiol tautomerism, which may affect binding dynamics, whereas the target’s benzothiazole lacks such behavior .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
